molecular formula C18H35NO3Si B12590137 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole CAS No. 873873-65-5

3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole

Cat. No.: B12590137
CAS No.: 873873-65-5
M. Wt: 341.6 g/mol
InChI Key: WYZHZZBAHYLGGC-UHFFFAOYSA-N
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Description

3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole is a compound with the molecular formula C18H35NO3Si. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a trimethoxysilyl group attached to an undecyl chain.

Preparation Methods

The synthesis of 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole typically involves the reaction of 11-bromoundecyltrimethoxysilane with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole has several scientific research applications:

    Materials Science: It is used in the modification of surfaces to enhance adhesion, hydrophobicity, and other surface properties. The trimethoxysilyl group allows for strong bonding with silica and other inorganic substrates.

    Biology and Medicine: This compound can be used in the development of bioactive coatings and drug delivery systems. Its ability to form stable bonds with biological molecules makes it useful in various biomedical applications.

    Industry: In industrial applications, it is used as a coupling agent to improve the compatibility of different materials in composite structures.

Mechanism of Action

The mechanism of action of 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of coatings and composites .

Comparison with Similar Compounds

Similar compounds to 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole include:

The uniqueness of this compound lies in its combination of a pyrrole ring and a trimethoxysilyl group, providing both aromatic and silane functionalities. This dual functionality allows for versatile applications in various fields, from materials science to biomedical engineering.

Properties

CAS No.

873873-65-5

Molecular Formula

C18H35NO3Si

Molecular Weight

341.6 g/mol

IUPAC Name

trimethoxy-[11-(1H-pyrrol-3-yl)undecyl]silane

InChI

InChI=1S/C18H35NO3Si/c1-20-23(21-2,22-3)16-12-10-8-6-4-5-7-9-11-13-18-14-15-19-17-18/h14-15,17,19H,4-13,16H2,1-3H3

InChI Key

WYZHZZBAHYLGGC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCCCCC1=CNC=C1)(OC)OC

Origin of Product

United States

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